ATN-161 (CAS 262438-43-7) is a synthetic, non-RGD-based pentapeptide (Ac-PHSCN-NH2) derived from the synergy region of fibronectin, functioning as a highly selective antagonist of integrins α5β1 and αvβ3 [1]. Unlike generic RGD peptides, ATN-161 features N-terminal acetylation and C-terminal amidation, which are critical for its structural stability and sustained bioactivity in physiological environments[1]. For scientific and industrial buyers, ATN-161 represents a procurement-critical reagent for anti-angiogenic research, targeted drug delivery formulation, and viral entry inhibition models, offering a mechanistically distinct, highly stable alternative to conventional integrin-binding mimetics.
Substituting ATN-161 with generic RGD-based integrin inhibitors (such as Cilengitide) or uncapped PHSCN sequences fundamentally compromises assay integrity and formulation stability[1]. Uncapped peptides are highly susceptible to rapid proteolytic degradation, drastically reducing their half-life and rendering them unsuitable for long-term in vitro assays or in vivo models [1]. Furthermore, competitive RGD-mimetics cannot replicate ATN-161's unique non-competitive binding outside the RGD pocket, a feature that is essential for decoupling specific α5β1-mediated signaling pathways from general RGD-dependent cellular adhesion processes [2]. Consequently, procurement must prioritize the precisely capped, non-RGD sequence of ATN-161 to ensure reproducible, mechanism-specific outcomes.
Modifying the raw PHSCN sequence via N-terminal acetylation and C-terminal amidation yields ATN-161, which exhibits a 30-fold increase in biological activity and stability compared to the uncapped peptide [1]. This structural capping prevents rapid exopeptidase degradation in physiological buffers and serum, ensuring sustained inhibition of cell invasion [2].
| Evidence Dimension | Biological activity and stability (cell invasion inhibition) |
| Target Compound Data | ATN-161 (Ac-PHSCN-NH2) demonstrates sustained stability and maximal activity. |
| Comparator Or Baseline | Uncapped PHSCN peptide |
| Quantified Difference | 30-fold increase in stability and bioactivity. |
| Conditions | In vitro cell invasion and physiological stability assays. |
Buyers formulating targeted delivery systems or conducting long-term cell assays must procure the capped ATN-161 to prevent rapid peptide degradation and ensure reproducible dosing.
Unlike standard cyclic RGD peptides such as Cilengitide, ATN-161 binds to the β subunits of α5β1 and αvβ3 outside the RGD-binding pocket [1]. This non-competitive mechanism allows ATN-161 to inhibit specific fibronectin and viral spike protein interactions (e.g., ACE2/α5β1) without broadly competing for all RGD-dependent adhesion sites [2].
| Evidence Dimension | Binding site and mechanism |
| Target Compound Data | ATN-161 (Non-competitive, non-RGD binding) |
| Comparator Or Baseline | Cilengitide / RGD peptides (Competitive RGD-pocket binding) |
| Quantified Difference | Mechanistic divergence enabling selective blockade of α5β1-mediated signaling while preserving baseline RGD-dependent cellular adhesion. |
| Conditions | Receptor binding assays and molecular docking models. |
For procurement in assay development, ATN-161 provides a mechanistically distinct tool for isolating non-RGD integrin pathways that standard RGD-mimetics cannot target selectively.
The precise spatial arrangement of the PHSCN sequence is critical for function. High-purity ATN-161 (≥98% HPLC) dose-dependently decreases VEGF-induced endothelial cell migration starting at 100 nM (P<0.001) [1]. In contrast, a scrambled peptide control (Ac-HSPNC-NH2) completely fails to inhibit capillary tube formation or migration, underscoring the necessity of sequence fidelity [1].
| Evidence Dimension | VEGF-induced cell migration and capillary tube formation |
| Target Compound Data | ATN-161 significantly inhibits migration at ≥100 nM. |
| Comparator Or Baseline | Scrambled peptide (Ac-HSPNC-NH2) |
| Quantified Difference | Complete loss of anti-angiogenic activity in the scrambled sequence. |
| Conditions | In vitro human choroidal endothelial cell (hCEC) migration and tube formation assays. |
Procurement must mandate strict HPLC purity and sequence verification, as even minor sequence alterations or impurities will entirely abolish the compound's biological utility.
In preclinical oncology models, the combination of ATN-161 with continuous 5-Fluorouracil (5-FU) infusion significantly outperforms single-agent therapy [1]. The combination yields a significant increase in apoptotic (TUNEL-positive) tumor cells (p<0.03) and a 21% decrease in endothelial cell number after 48 hours, whereas 5-FU alone fails to achieve this level of targeted anti-angiogenic synergy[1].
| Evidence Dimension | Tumor cell apoptosis and endothelial cell reduction |
| Target Compound Data | ATN-161 + 5-FU (Significant increase in apoptosis, 21% decrease in ECs) |
| Comparator Or Baseline | 5-FU single-agent therapy |
| Quantified Difference | Statistically significant enhancement in apoptosis (p<0.03) and vessel density reduction over monotherapy. |
| Conditions | In vivo colorectal liver metastases murine model. |
Researchers procuring materials for combination therapy models should select ATN-161 for its proven synergistic profile and non-overlapping toxicity with standard chemotherapeutics.
Utilizing ATN-161 as a targeting ligand on polymersomes (e.g., SCID-Ps) or nanoparticles to direct chemotherapeutics specifically to α5β1-overexpressing cells, leveraging its high formulation stability and specific binding affinity[1].
Employing ATN-161 as a positive control or mechanistic probe in hCEC migration and capillary tube formation assays, where its non-RGD binding mechanism provides distinct data compared to competitive RGD-mimetics [2].
Using ATN-161 in virology research to study the blockade of viral spike proteins that utilize the α5β1 integrin for host cell entry, exploiting its specific affinity for the integrin ectodomain without disrupting baseline RGD interactions [3].
Incorporating ATN-161 alongside standard cytotoxic agents in murine xenograft models to evaluate synergistic reductions in tumor volume and microvessel density, benefiting from its non-overlapping toxicity profile [4].